Cas no 2228332-95-2 (1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole)

1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole structure
2228332-95-2 structure
商品名:1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole
CAS番号:2228332-95-2
MF:C10H14N2
メガワット:162.231562137604
CID:6406464
PubChem ID:165640496

1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole
    • EN300-2000632
    • 2228332-95-2
    • インチ: 1S/C10H14N2/c1-5-10(3,4)9-7-11-12(6-2)8-9/h1,7-8H,6H2,2-4H3
    • InChIKey: OLPJFRKYDMNWHK-UHFFFAOYSA-N
    • ほほえんだ: N1(CC)C=C(C=N1)C(C#C)(C)C

計算された属性

  • せいみつぶんしりょう: 162.115698455g/mol
  • どういたいしつりょう: 162.115698455g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 17.8Ų

1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2000632-0.05g
1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole
2228332-95-2
0.05g
$1452.0 2023-09-16
Enamine
EN300-2000632-0.1g
1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole
2228332-95-2
0.1g
$1521.0 2023-09-16
Enamine
EN300-2000632-10.0g
1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole
2228332-95-2
10g
$7435.0 2023-06-02
Enamine
EN300-2000632-5g
1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole
2228332-95-2
5g
$5014.0 2023-09-16
Enamine
EN300-2000632-2.5g
1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole
2228332-95-2
2.5g
$3389.0 2023-09-16
Enamine
EN300-2000632-1.0g
1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole
2228332-95-2
1g
$1729.0 2023-06-02
Enamine
EN300-2000632-0.25g
1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole
2228332-95-2
0.25g
$1591.0 2023-09-16
Enamine
EN300-2000632-5.0g
1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole
2228332-95-2
5g
$5014.0 2023-06-02
Enamine
EN300-2000632-1g
1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole
2228332-95-2
1g
$1729.0 2023-09-16
Enamine
EN300-2000632-10g
1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole
2228332-95-2
10g
$7435.0 2023-09-16

1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole 関連文献

1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazoleに関する追加情報

Chemical Profile of 1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole (CAS No. 2228332-95-2)

1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole is a heterocyclic compound characterized by its pyrazole core functionalized with ethyl and propargyl substituents. This molecule has garnered significant attention in the field of medicinal chemistry due to its structural versatility and potential biological activities. The presence of the propargyl group (C≡CH) at the 4-position of the pyrazole ring introduces unique reactivity, making it a valuable scaffold for further derivatization and drug design. The compound’s chemical formula corresponds to C10H13N3, reflecting its composition and molecular weight.

The synthesis of 1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole typically involves multi-step organic reactions, including condensation, alkylation, and functional group transformations. The propargyl moiety, in particular, can undergo various chemical modifications such as metal-catalyzed cross-coupling reactions, which are widely employed in pharmaceutical synthesis to introduce additional functional groups or link the compound to other molecular fragments. These synthetic pathways highlight the compound’s utility as a building block in medicinal chemistry.

In recent years, 1H-pyrazole derivatives have been extensively studied for their pharmacological properties. Pyrazole scaffolds are known for their role in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer applications. The specific substitution pattern in 1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole may contribute to its unique biological profile, potentially targeting specific enzymes or receptors involved in disease pathways. For instance, modifications at the 4-position of the pyrazole ring have been shown to influence binding affinity and selectivity in drug-like molecules.

One of the most compelling aspects of this compound is its potential as a precursor for development of novel therapeutic agents. The propargyl group serves as an excellent handle for further chemical manipulation, allowing researchers to explore diverse structural motifs. This flexibility has led to interest in 1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole as a candidate for discovery programs targeting neurological disorders, where precise molecular interactions are critical for efficacy. Additionally, the ethyl substituent at the 1-position may enhance solubility or metabolic stability, factors that are crucial for drug development.

The compound’s relevance is further underscored by its alignment with current trends in medicinal chemistry, particularly the emphasis on heterocyclic compounds with multiple functional handles. Such molecules are favored because they can simultaneously engage multiple targets or exhibit dual mechanisms of action, which often translates to improved therapeutic outcomes. The pyrazole core itself is a well-documented pharmacophore, with numerous examples already approved or in clinical trials across different therapeutic indications.

Recent studies have also explored the computational modeling of 1H-pyrazole derivatives, including 1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole, to predict their binding modes and interactions with biological targets. These computational approaches leverage advanced algorithms to simulate molecular recognition processes, providing insights that guide experimental design. Such methodologies are becoming increasingly integral to drug discovery pipelines, offering a cost-effective way to prioritize compounds for further validation.

The chemical reactivity of the propargyl group has been particularly well-documented in synthetic applications. It participates in various reactions such as Sonogashira coupling, which allows for the introduction of aryl or vinyl groups at the triple bond position. This capability has been exploited to generate libraries of modified pyrazoles with tailored properties. Moreover, the propargyl moiety can undergo oxidation to form aldehydes or ketones, enabling further functionalization through condensation reactions or cross-coupling processes.

In conclusion,1-ethyl-4-(2-methylbut-3-yne)-pyrazole represents a promising scaffold for medicinal chemistry innovation. Its unique structural features—particularly the propargyl substitution—offer opportunities for diverse synthetic modifications and biological exploration. As research continues to uncover new applications for pyrazole derivatives,CAS No. 2228332–95–2 may play a pivotal role in developing next-generation therapeutics across multiple disease areas.

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